2-Amino-2-methylpropanenitrile hydrochloride
CAS No.: 50846-36-1
Cat. No.: VC2045634
Molecular Formula: C4H9ClN2
Molecular Weight: 120.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50846-36-1 |
|---|---|
| Molecular Formula | C4H9ClN2 |
| Molecular Weight | 120.58 g/mol |
| IUPAC Name | 2-amino-2-methylpropanenitrile;hydrochloride |
| Standard InChI | InChI=1S/C4H8N2.ClH/c1-4(2,6)3-5;/h6H2,1-2H3;1H |
| Standard InChI Key | RWPZHHGTDNTPFY-UHFFFAOYSA-N |
| SMILES | CC(C)(C#N)N.Cl |
| Canonical SMILES | CC(C)(C#N)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
2-Amino-2-methylpropanenitrile hydrochloride is an organic compound with the molecular formula C₄H₉ClN₂. It represents the hydrochloride salt of 2-amino-2-methylpropanenitrile (also known as 2-aminoisobutyronitrile). The compound features a quaternary carbon center with two methyl groups, an amino group, and a nitrile functional group, forming a branched structure .
Identification Parameters
The compound's identification parameters are summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 50846-36-1 |
| Molecular Formula | C₄H₉ClN₂ |
| Molecular Weight | 120.58 g/mol |
| IUPAC Name | 2-amino-2-methylpropanenitrile;hydrochloride |
| InChI | InChI=1S/C4H8N2.ClH/c1-4(2,6)3-5;/h6H2,1-2H3;1H |
| InChI Key | RWPZHHGTDNTPFY-UHFFFAOYSA-N |
Synonyms and Alternative Nomenclature
Several synonyms are used to refer to this compound in scientific literature:
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2-Amino-2-methyl-propionitrile hydrochloride
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2-Aminoisobutyronitrile hydrochloride
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Alpha-Aminoisobutyronitrile hydrochloride
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2-AMPH (abbreviated form)
Physical and Chemical Properties
2-Amino-2-methylpropanenitrile hydrochloride exists as a white to off-white crystalline powder under standard conditions. Its physical and chemical properties significantly influence its applications and handling requirements .
Physical Properties
Structural Features
The molecule contains important functional groups that determine its reactivity:
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A nitrile group (-C≡N) that can undergo various transformations
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A primary amino group (-NH₂) that facilitates numerous substitution reactions
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Two methyl groups that provide steric hindrance and affect reactivity
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The hydrochloride salt form enhances water solubility and stability compared to the free base
Synthesis and Preparation Methods
Several synthetic routes have been developed for the preparation of 2-amino-2-methylpropanenitrile hydrochloride, with varying efficiency and scalability for industrial applications.
Industrial Production Methods
For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity of the final product. This typically involves:
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Carefully controlled temperature and pressure conditions
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Precise reagent ratios to minimize side reactions
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Efficient purification processes to achieve the desired purity
Alternative Synthetic Approaches
Recent literature describes alternative approaches, including:
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Use of ammonia gas bubbled through a solution of acetone and hydrogen cyanide
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Microwave-assisted synthesis methods that reduce reaction times
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Continuous flow processes for more efficient large-scale production
Chemical Reactivity and Transformation
2-Amino-2-methylpropanenitrile hydrochloride exhibits diverse reactivity patterns due to its functional groups, making it valuable in organic synthesis.
Oxidation Reactions
The compound undergoes oxidation to form corresponding amides or carboxylic acids. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions
Reduction of the nitrile group produces primary amines. This transformation is typically accomplished using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions
The amino group participates in various substitution reactions to form different derivatives. Common reagents include alkyl halides or acyl chlorides.
Major Products and Transformations
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Amides, carboxylic acids |
| Reduction | LiAlH₄, NaBH₄ | Primary amines |
| Substitution | R-X, R-COCl | N-substituted derivatives |
| Hydrolysis | H₂O, acid/base catalysis | 2-Amino-2-methylpropanamide |
Role in Anagliptin Synthesis
One significant application is in the synthesis of anagliptin, a dipeptidyl peptidase-4 inhibitor used for treating type 2 diabetes. In this synthetic route, 2-amino-2-methylpropanenitrile serves as a starting material that undergoes reduction and amidation to generate 2-amino-2-methylpropylamine tert-butyl ester, a key intermediate in anagliptin production .
Applications in Research and Industry
The compound finds applications across multiple scientific and industrial domains owing to its versatile chemical properties.
Pharmaceutical Applications
In pharmaceutical research and development, 2-amino-2-methylpropanenitrile hydrochloride serves as:
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An intermediate in the synthesis of various pharmaceutical compounds
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A building block for creating molecules with specific pharmacological properties
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A precursor in the production of anagliptin and other diabetes medications
Chemical Research
In chemical research, it functions as:
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A model compound for studying nucleophilic addition reactions
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A substrate for investigating sterically hindered amino groups
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A starting material for synthesizing more complex nitrile-containing compounds
Agrochemical Uses
The compound and its derivatives contribute to agrochemical development through:
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Serving as intermediates in the synthesis of herbicides and pesticides
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Contributing to the development of plant growth regulators
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Functioning as building blocks for crop protection chemicals
Biological Activity and Pharmacological Properties
Although primarily used as a synthetic intermediate, 2-amino-2-methylpropanenitrile hydrochloride and its derivatives may possess notable biological activities.
Structure-Activity Relationships
The relationship between the structure of 2-amino-2-methylpropanenitrile hydrochloride and its biological activity is influenced by:
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The presence of the nitrile group, which can interact with enzyme active sites
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The amino group, capable of forming hydrogen bonds with biological targets
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The steric hindrance created by the methyl groups, affecting molecular recognition
Comparison with Related Compounds
Comparing 2-amino-2-methylpropanenitrile hydrochloride with structurally related compounds provides insight into structure-property relationships.
Comparison with Parent Compound
The parent compound, 2-amino-2-methylpropanenitrile (free base), differs from its hydrochloride salt in several respects:
| Property | 2-Amino-2-methylpropanenitrile | 2-Amino-2-methylpropanenitrile HCl |
|---|---|---|
| Physical State | Colorless to pale yellow oil | White crystalline solid |
| Molecular Weight | 84.12 g/mol | 120.58 g/mol |
| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol | Highly soluble in water and polar solvents |
| Boiling Point | 51-52°C (15 Torr) | Decomposes upon heating |
| Handling Recommendations | Store in dark place under inert atmosphere below -20°C | Store at ambient temperature in sealed containers |
| Density | 0.885 g/cm³ at 25°C | Not available |
Comparison with Related Structural Analogs
| Compound | Structure | Key Differences | Applications |
|---|---|---|---|
| 2-Amino-2-methylpropanamide | C₄H₁₀N₂O | Contains amide instead of nitrile group | Pharmaceuticals, peptide mimetics |
| 2-Amino-3-hydroxy-2-methylpropanenitrile | C₄H₈N₂O | Contains additional hydroxyl group | Chiral synthesis, enzymatic studies |
| 2-(Diethylamino)-2-methylpropanenitrile | C₈H₁₆N₂ | Contains tertiary amine instead of primary amine | Catalysis, polymer chemistry |
| 3-Aminobutanenitrile HCl | C₄H₈N₂·HCl | Different position of functional groups | HIV protease inhibitor synthesis |
Recent Research and Future Directions
Current research involving 2-amino-2-methylpropanenitrile hydrochloride continues to expand its applications and improve synthesis methods.
Synthetic Methodology Improvements
Recent advances include:
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Development of greener synthesis methods with reduced environmental impact
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Catalytic approaches that enhance reaction efficiency and selectivity
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Continuous flow chemistry applications for more efficient production
Novel Applications
Emerging applications identified in recent literature include:
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Use in the development of antimalarial compounds, particularly as precursors for 4-aminoquinoline derivatives
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Potential applications in HIV research as building blocks for protease inhibitors
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Incorporation into novel polymer systems with specialized properties
Future Research Directions
Promising areas for future research include:
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Investigation of additional biological activities and therapeutic applications
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Development of asymmetric synthesis methods for chiral derivatives
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Exploration of sustainable and environmentally friendly production methods
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Study of advanced applications in materials science and nanotechnology
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